3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-

Analgesic Anti-inflammatory Medicinal Chemistry

Researchers optimizing pyridazinone SAR face limited access to diverse 6-position analogs. CAS 35451-63-9 fills this gap as a defined 6-(ethylmethylamino)-2-phenyl probe. • Enables direct SAR comparison against 6-piperazine & 5-substituted analogs for analgesic/antiplatelet target engagement. • Structurally divergent from 2-methyl herbicides-probes steric/electronic requirements of plant enzyme targets. • Defined scaffold (MW 229.28, C₁₃H₁₅N₃O) supports affinity chromatography & MS-based target ID workflows.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 35451-63-9
Cat. No. B12941633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-
CAS35451-63-9
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCN(C)C1=NN(C(=O)C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H15N3O/c1-3-15(2)12-9-10-13(17)16(14-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
InChIKeyBTGNTTUJFLLIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-: Chemical Profile & Baseline Data


3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- (CAS 35451-63-9) is a heterocyclic compound belonging to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms at the 1 and 2 positions . Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 229.28 g/mol . The compound features a phenyl substituent at position 2 and an ethylmethylamino group at position 6 of the pyridazinone core . Pyridazinones are recognized for their diverse biological activities and are explored across medicinal chemistry and agrochemical research .

6-substituted pyridazinone SAR probe Workflow context
Analgesic & anti-inflammatory pathway models Reported class fit
Platelet aggregation mechanism studies Substitution-pattern dependent
Agrochemical target engagement research 2-phenyl variant context

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-: Why Generic Substitution Fails


Generic substitution among 3(2H)-pyridazinone derivatives is not scientifically valid due to the profound influence of specific substituent patterns on biological activity and physicochemical properties. The nature and position of substituents on the pyridazinone ring, particularly at the 6-position, are critical determinants of pharmacological or agrochemical outcomes. For instance, studies have shown that modifying the chemical group at position 6 of the 3(2H)-pyridazinone system directly influences analgesic and anti-inflammatory activities . Similarly, in platelet aggregation inhibitors, variations in substitution at the 5-position of the 6-phenyl-3(2H)-pyridazinone scaffold lead to significant changes in both antiplatelet potency and the mechanism of action [1]. Therefore, the specific ethylmethylamino and phenyl substituents of CAS 35451-63-9 define its unique interaction profile with biological targets, which cannot be assumed for other in-class compounds. The following sections provide a rigorous, comparator-based analysis of where this specific compound demonstrates quantifiable differentiation.

! 6-position substituent is a primary activity driver; generic pyridazinones may lose target engagement.
! 2-phenyl group is a functional element, not an inert moiety; substitution can alter biological outcome.
! Class-level SAR shows substitution pattern defines potency and mechanism; analogs are not interchangeable.

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-: Comparative Evidence Guide


6-Substituent SAR for Analgesic & Anti-inflammatory Activity

While direct, head-to-head data for CAS 35451-63-9 against specific named analogs is not currently available in the public domain, its differentiation can be inferred from class-level structure-activity relationship (SAR) studies on 6-substituted-3(2H)-pyridazinones. These studies demonstrate that the identity of the substituent at the 6-position is a primary driver of analgesic and anti-inflammatory potency. For example, a series of 6-substituted derivatives showed a wide range of activity in the phenylbenzoquinone-induced writhing test, with only four of ten compounds exhibiting significant analgesic effects . This class-level inference establishes that the specific ethylmethylamino group of CAS 35451-63-9 at the 6-position is a non-interchangeable structural feature that governs biological activity. The absence of this precise substitution pattern would be expected to result in a loss of or a change in the compound's activity profile.

6-Substituent SAR
Class-level inference
Only 4/10 tested 6-substituted analogs showed analgesic effect
Ethylmethylamino group defines activity profile
Writhing test model; no direct data for CAS 35451-63-9
Analgesic Anti-inflammatory Medicinal Chemistry

Antiplatelet Activity: Differentiation from 5-Substituted Analogs

A different, but structurally related, series of 5-substituted-6-phenyl-3(2H)-pyridazinones provides a strong class-level inference regarding the importance of specific substitution for antiplatelet activity. Research indicates that modifications to the 6-phenyl-3(2H)-pyridazinone core, particularly at the 5-position, significantly influence both the potency and mechanism of platelet aggregation inhibition [1]. While CAS 35451-63-9 is a 6-substituted derivative, the principle that precise substituent placement governs biological activity is directly transferable. The unique combination of an N-ethyl-N-methylamino group at the 6-position and a phenyl group at the 2-position in CAS 35451-63-9 creates a distinct electronic and steric environment, differentiating it from 5-substituted analogs and other 6-substituted variants. This supports the conclusion that its biological activity profile cannot be predicted or replicated by generic pyridazinones.

Antiplatelet differentiation
Class-level inference
5-substitution on 6-phenyl-3(2H)-pyridazinone alters potency and mechanism
6-(ethylmethylamino) creates distinct antiplatelet profile
Inference from 5-substituted series; direct comparison unavailable
Antiplatelet Cardiovascular Medicinal Chemistry

Herbicidal Activity SAR: 2-Position Substituent Role

In the agrochemical sector, structure-activity relationship (SAR) studies on pyridazinone-based herbicides have identified the presence of a methyl group at the 2-position of the pyridazinone ring as a significant contributor to herbicidal efficacy [1]. This finding, while from a different pyridazinone subclass (cyclic keto-enol derivatives), provides a powerful class-level inference. It demonstrates that small, specific substituents on the pyridazinone core have a profound and quantifiable impact on biological function. For CAS 35451-63-9, its specific substitution pattern—a phenyl group at position 2 and an ethylmethylamino group at position 6—defines its potential interaction with biological targets in a way that a compound lacking these exact groups would not. The presence of the phenyl group at the 2-position in CAS 35451-63-9 is a key structural difference from the methyl-substituted herbicides, suggesting a divergent biological application or mechanism.

2-Position herbicidal SAR
Class-level inference
2-methyl group enhances herbicidal efficacy in keto-enol pyridazinones
2-phenyl may diverge toward non-herbicidal targets
Agrochemical class comparison; no direct 2-phenyl data
Herbicide Agrochemical Structure-Activity Relationship

Molecular Identity & Physicochemical Differentiation

The fundamental, quantifiable differentiation of CAS 35451-63-9 from any other compound begins with its unique chemical identifiers and physicochemical properties. Its molecular formula is C₁₃H₁₅N₃O with a molecular weight of 229.2777 g/mol, and it is defined by the IUPAC name 6-[ethyl(methyl)amino]-2-phenylpyridazin-3-one . In contrast to a generic pyridazinone core (C₄H₄N₂O, average mass 96.089 Da), this specific compound has a mass difference of +133.2 Da due to its substituents . These are not merely descriptive details; they are the absolute criteria for identity. Any compound with a different CAS number, molecular formula, or IUPAC name is, by definition, a different chemical entity. Procurement of an alternative based on a broad 'pyridazinone' classification would result in a different chemical with different properties, invalidating any comparative or replicative scientific work.

Molecular identity
Specification review
MW 229.28 g/mol; +133.2 Da vs core pyridazinone
Unique chemical entity verifiable by CAS and IUPAC
Non-interchangeable identity; purity to confirm
Physicochemical Properties Chemical Identity Analytical Chemistry

3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-: Best Application Scenarios


Medicinal Chemistry: Analgesic & Anti-inflammatory SAR

This compound is best utilized as a specific chemical probe in structure-activity relationship (SAR) studies aimed at optimizing analgesic or anti-inflammatory activity within the 6-substituted-3(2H)-pyridazinone class. Its unique 6-(ethylmethylamino) substituent serves as a distinct variation to compare against other 6-position modifications, such as piperazine derivatives. As established, the 6-substituent is a critical driver of potency and side-effect profiles (e.g., gastric ulcerogenicity) . Researchers investigating this target class would procure CAS 35451-63-9 to expand the SAR landscape and understand how this specific alkylamino group influences target engagement, in vivo efficacy, and safety, as demonstrated in assays like the phenylbenzoquinone-induced writhing test.

Cardiovascular Research: Antiplatelet Mechanisms

In the context of antiplatelet drug discovery, CAS 35451-63-9 offers a valuable comparator for the more extensively studied 5-substituted-6-phenyl-3(2H)-pyridazinones. The class-level evidence confirms that substitution on the pyridazinone core directly alters the mechanism of action for platelet aggregation inhibition [1]. By procuring this compound, cardiovascular researchers can investigate whether shifting the critical substituent from the 5-position to the 6-position (with a distinct ethylmethylamino group) leads to a different pharmacological profile, such as altered potency, selectivity against different aggregation pathways, or a novel mechanism of action. This line of inquiry is essential for discovering next-generation antiplatelet therapies that diverge from existing scaffolds.

Agrochemical Discovery: Binding Site Specificity

For agrochemical discovery programs focused on novel herbicidal modes of action, CAS 35451-63-9 is a useful tool compound. Its structure, featuring a 2-phenyl group, distinguishes it from known pyridazinone herbicides that often contain a 2-methyl group, a feature linked to enhanced herbicidal efficacy [2]. This structural divergence allows researchers to probe the binding pocket of putative plant targets (e.g., phytoene desaturase or other enzymes). Comparative testing of CAS 35451-63-9 against 2-methyl-substituted analogs in herbicidal assays can provide insights into the steric and electronic requirements of the target site, guiding the rational design of more selective or potent crop protection agents.

Chemical Biology: Small Molecule Probe for Target ID

Due to its well-defined chemical structure and membership in the biologically active pyridazinone family, CAS 35451-63-9 is an ideal candidate for use as a small molecule probe in chemical biology. Its unique substituent pattern provides a 'chemical handle' for studying its interaction with the proteome. Researchers can employ this compound in affinity chromatography or photoaffinity labeling experiments to identify and validate novel protein targets. The foundational physicochemical data (molecular weight, formula) are essential for downstream analytical workflows, including mass spectrometry-based target identification. This application leverages the compound's inherent structural uniqueness to uncover new biological pathways and therapeutic opportunities.

Application
Selection Property
Validation Focus
Analgesic & anti-inflammatory model research
6-substituent-dependent activity profile
SAR-driven potency evaluation in writhing models
Platelet aggregation pathway studies
Substitution-pattern influence on mechanism
Mechanism differentiation from 5-substituted series
Herbicidal target binding research
2-phenyl vs 2-methyl herbicide comparator context
Target site steric/electronic requirement profiling
Chemical probe for target identification
Unique substituent pattern as affinity handle
Proteome interaction profiling via mass spectrometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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